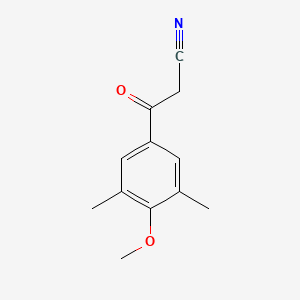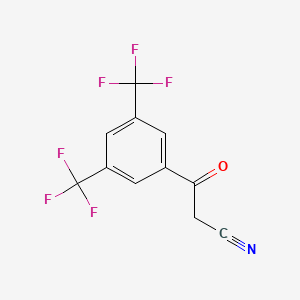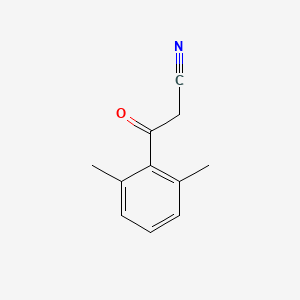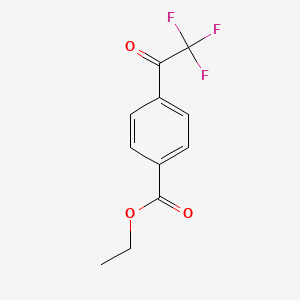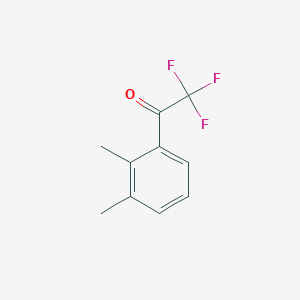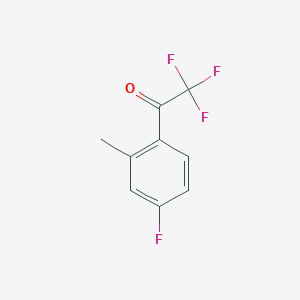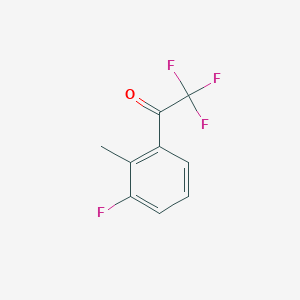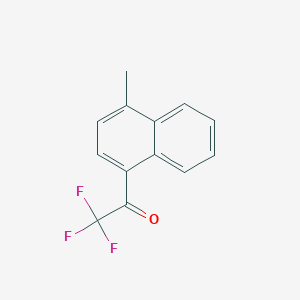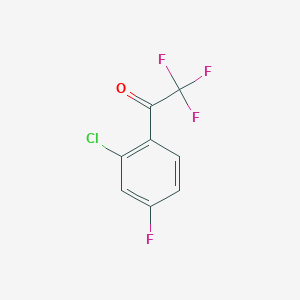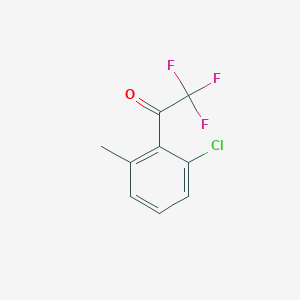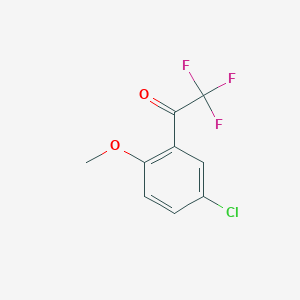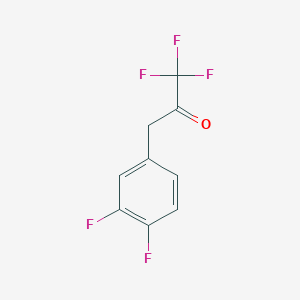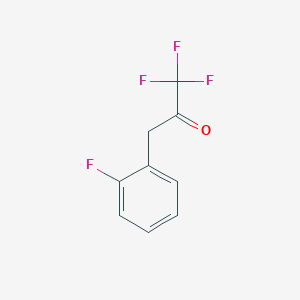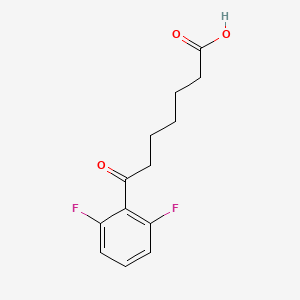
7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,6-Difluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid typically involves the introduction of the difluorophenyl group onto a heptanoic acid backbone. One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with heptanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 7-(2,6-Difluorophenyl)heptanoic acid.
Reduction: 7-(2,6-Difluorophenyl)-7-hydroxyheptanoic acid.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
7-(2,6-Difluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to specific proteins, while the ketone group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
7-(2,6-Dichlorophenyl)-7-oxoheptanoic acid: Similar structure but with chlorine atoms instead of fluorine.
7-(2,6-Dibromophenyl)-7-oxoheptanoic acid: Similar structure but with bromine atoms instead of fluorine.
7-(2,6-Difluorophenyl)-7-hydroxyheptanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid is unique due to the presence of fluorine atoms, which can significantly alter the compound’s electronic properties and reactivity. Fluorine atoms are highly electronegative and can influence the acidity, stability, and overall behavior of the compound in various chemical reactions.
Properties
IUPAC Name |
7-(2,6-difluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCQOKBQBPPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645339 |
Source


|
| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-49-9 |
Source


|
| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
